molecular formula C9H13BO3 B065197 4-Propoxyphenylboronic acid CAS No. 186497-67-6

4-Propoxyphenylboronic acid

Cat. No.: B065197
CAS No.: 186497-67-6
M. Wt: 180.01 g/mol
InChI Key: SOKFEJKZYHYKSY-UHFFFAOYSA-N
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Description

4-Propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Sensor Sensing in Water : A study by Sun et al. (2021) explored the use of 4-Carboxyphenylboronic acid as a precursor for fluorescent carbon quantum dots, which exhibited highly selective and sensitive detection for benzo[a]pyrene (BaP) in water, indicating potential for environmental monitoring and water safety applications (Sun et al., 2021).

  • Electrochemical Biosensor for Dopamine Detection : Fu et al. (2021) developed an electrochemical biosensor using 4-mercaptophenylboronic acid (MBA) and dithiobis (succinimidyl propionate) (DSP) for the sensitive detection of dopamine, indicating its relevance in neurochemistry and medical diagnostics (Fu et al., 2021).

  • Solid-State Structures Study : SeethaLekshmi and Pedireddi (2007) reported on the solid-state structures of 4-Carboxyphenylboronic acid, providing insights into its crystalline properties, which could be relevant for material science and pharmaceutical applications (SeethaLekshmi and Pedireddi, 2007).

  • SERS Study on pH-Dependent Structural Changes : Su et al. (2017) investigated the structure changes of 4-Mercaptophenylboronic Acid under different pH conditions using Surface-enhanced Raman spectroscopy (SERS), indicating potential applications in chemical sensing and analysis (Su et al., 2017).

  • Advanced Bio-Application of Polymeric Nanomaterials : Lan and Guo (2019) highlighted the use of phenylboronic acid-decorated polymeric nanomaterials for diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors (Lan and Guo, 2019).

  • Lanthanide-Based Coordination Polymers with Boronic Acid : Fan et al. (2015) created lanthanide-based coordination polymers using 4-carboxyphenylboronic acid, demonstrating potential in luminescent and magnetic applications (Fan et al., 2015).

Mechanism of Action

Target of Action

4-Propoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . During this process, the boron atom in the boronic acid transfers its attached organic group (in this case, the 4-propoxyphenyl group) to the palladium atom . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically and pharmacologically active molecules . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the stability of boronic acids like this compound can be influenced by factors such as ph and temperature . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature , which can affect the compound’s action, efficacy, and stability.

Safety and Hazards

4-Propoxyphenylboronic acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

Boronic acids, including 4-Propoxyphenylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Properties

IUPAC Name

(4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFEJKZYHYKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403479
Record name 4-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186497-67-6
Record name 4-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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